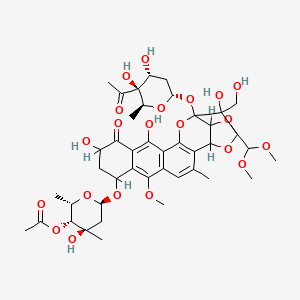
Tyrphostin A1
Descripción general
Descripción
Tyrphostin A1, also known as AG9, is a compound that inhibits CD40L-stimulated IL-12 production in macrophage cultures and antigen-induced generation of Th1 cells . It is often used for research purposes .
Molecular Structure Analysis
This compound has a molecular weight of 184.19 and its formula is C11H8N2O . Its structure contains 22 bonds in total: 14 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 1 double bond, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitriles (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
This compound appears as light yellow crystalline needles or crystals . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Gefitinib in Cancer Therapy
Combination Therapy Efficacy : Gefitinib, a tyrosine kinase inhibitor similar in function to Tyrphostin A1, when combined with chemotherapy (gemcitabine and cisplatin), showed no significant improvement in survival rates for non-small-cell lung cancer (NSCLC) patients compared to chemotherapy alone. This suggests the need for further research to identify effective combination therapies (Giaccone et al., 2004).
Predictors of Sensitivity to Therapy : Another study found that NSCLC patients with adenocarcinoma and non-smokers are more likely to respond to gefitinib therapy. This highlights the importance of patient selection based on genetic and clinical characteristics to enhance treatment efficacy (Miller et al., 2004).
Targeted Monoclonal Antibody Therapy
- A study on the monoclonal antibody IMC-20D7S targeting TYRP1, a melanoma-associated antigen, demonstrated tolerability and anti-tumor activity in advanced melanoma patients, underscoring the potential of targeted therapies in oncology (Khalil et al., 2016).
Pharmacogenetics in Therapy
- Research on ABCG2, a transporter protein affecting drug metabolism, showed that genetic variants could influence the side effects and efficacy of cancer treatments like gefitinib, emphasizing the role of pharmacogenetics in personalizing therapy (Cusatis et al., 2006).
Resistance Mechanisms in Cancer
- A study on the expression of androgen receptor gene aberrations in circulating cell-free DNA revealed their association with resistance to therapies targeting the androgen receptor axis in prostate cancer, highlighting the need for strategies to overcome or bypass resistance mechanisms (Azad et al., 2015).
Mecanismo De Acción
Target of Action
Tyrphostin A1, also known as Tyrphostin 1, primarily targets the CD40 signaling pathway . It inhibits CD40L-stimulated IL-12 production in macrophage cultures and antigen-induced generation of Th1 cells . It is also a weaker inhibitor of EGFR tyrosine kinase .
Mode of Action
This compound interacts with its targets by inhibiting the phosphorylation of protein tyrosine kinases . It blocks CD40L-induced translocation of NF-κB to the nucleus, and reduces the activation of IL-12 p40 gene .
Biochemical Pathways
The compound affects the CD40 signaling pathway and the IL-12 production pathway . By inhibiting these pathways, this compound can reduce the production of IL-12 in macrophages and the generation of Th1 cells .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the generation of myelin basic protein (MBP) specific encephalitogenic T cells . In addition, treatment with this compound results in attenuation of experimental allergic encephalomyelitis (EAE) .
Action Environment
It is known that the compound’s effects can be observed both in vitro and in vivo
Safety and Hazards
When handling Tyrphostin A1, it is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . It is also advised to use a closed system if possible and use a local exhaust if dust or aerosol will be generated . Contact with skin, eyes, and clothing should be avoided .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHFCPXBKJPCAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182508 | |
| Record name | ((4-Methoxyphenyl)methylene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2826-26-8 | |
| Record name | Propanedinitrile, ((4-methoxyphenyl)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2826-26-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ((4-Methoxyphenyl)methylene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tyrphostin A1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol](/img/structure/B1683281.png)

![(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic acid](/img/structure/B1683283.png)